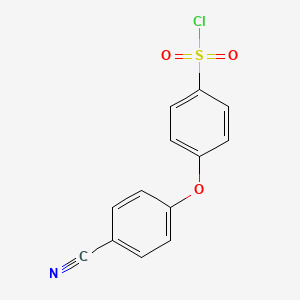

4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Reactive Intermediates in Advanced Organic Synthesis

Arylsulfonyl chlorides are a class of highly valuable reactive intermediates in organic synthesis, prized for their ability to introduce the sulfonyl functional group (-SO₂-) into a wide array of molecules. mdpi.com Their importance stems from the high reactivity of the sulfonyl chloride moiety, which acts as a potent electrophile. chemicalbook.com This reactivity is driven by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom susceptible to attack by nucleophiles and the chloride ion an excellent leaving group. chemicalbook.com

This characteristic allows arylsulfonyl chlorides to readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in constructing more complex molecules. Sulfonamides, in particular, are a cornerstone of medicinal chemistry, found in numerous pharmaceutical drugs, including antibiotics and antihypertensives. chemicalbook.com

Furthermore, arylsulfonyl chlorides are versatile reagents for forming carbon-sulfur and carbon-carbon bonds. They can serve as precursors for sulfones, thioethers, and other sulfur-containing compounds, often through metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net They have been employed as sources of sulfonyl, sulfenyl, and even aryl groups in various chemical transformations, highlighting their multifaceted utility in building molecular complexity. mdpi.comorgsyn.org

Rationale for Researching 4-(4-Cyanophenoxy)benzene-1-sulfonyl Chloride

The specific research interest in this compound arises from its unique molecular architecture, which combines three key structural motifs: a reactive sulfonyl chloride group, a stable diaryl ether linkage, and a polar cyano group. This combination makes it an attractive building block for synthesizing complex molecules with tailored properties for applications in medicinal chemistry and materials science.

The primary rationale for its use is as an intermediate to introduce the 4-(4-cyanophenoxy)phenylsulfonyl moiety into target structures.

In Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore. sioc-journal.cn By reacting this compound with various amines, chemists can generate extensive libraries of novel sulfonamide derivatives. The diaryl ether core provides a semi-rigid scaffold that can position other functional groups in specific orientations for optimal interaction with biological targets like enzymes or receptors. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enhancing binding affinity and modulating the electronic properties of the molecule. sioc-journal.cn Benzenesulfonamide structures are known to be relevant in the development of anticancer and antimicrobial agents. nih.gov

In Materials Science: The rigid, aromatic structure of the diaryl ether backbone is a feature of many high-performance polymers, imparting thermal stability and mechanical strength. The presence of a polar cyano group can influence intermolecular interactions, potentially leading to materials with specific liquid crystalline, dielectric, or gas-capture properties. The sulfonyl chloride allows this entire functional unit to be incorporated into polymer chains or attached to surfaces.

The compound is therefore valued not for its own end-use, but as a versatile precursor for creating larger, functional molecules that leverage its distinct structural and electronic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 100140-52-9 |

| Molecular Formula | C₁₃H₈ClNO₃S |

| Molecular Weight | 293.73 g/mol |

| Appearance | Solid (form may vary) |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Data sourced from publicly available chemical databases.

Overview of General Sulfonyl Chloride Chemistry Relevant to the Compound's Research Scope

The chemistry of this compound is governed by the behavior of the arylsulfonyl chloride group. The general reactions of this functional group are well-established and directly applicable to this specific compound.

Preparation: Aromatic sulfonyl chlorides are typically synthesized via two main routes. The most common industrial method is the direct reaction of an arene with excess chlorosulfonic acid. orgsyn.org Another widely used laboratory-scale method involves the diazotization of an arylamine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. google.com

Key Reactions: The sulfonyl chloride group is a powerful electrophile that readily undergoes nucleophilic substitution. This reactivity is the foundation of its utility as a synthetic intermediate.

Reaction with Amines (Sulfonamide Formation): This is arguably the most common reaction of sulfonyl chlorides. They react with primary and secondary amines, typically in the presence of a base to neutralize the HCl byproduct, to yield stable sulfonamides. This reaction is central to the synthesis of sulfa drugs and other bioactive molecules.

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters. These esters are often used as good leaving groups in subsequent substitution or elimination reactions.

Hydrolysis: Sulfonyl chlorides react with water to hydrolyze back to the corresponding sulfonic acid. This reaction is generally slow but can be a competing pathway, necessitating the use of anhydrous conditions for most synthetic applications. orgsyn.org

Friedel-Crafts Reaction: Arylsulfonyl chlorides can react with other aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.

Reduction: The sulfonyl chloride group can be reduced to form other sulfur-containing functional groups, such as thiols or disulfides, expanding its synthetic utility.

Table 2: Common Reactions of Arylsulfonyl Chlorides

| Reactant | Product Class | General Equation |

| Primary/Secondary Amine (R₂NH) | Sulfonamide | Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester | Ar-SO₂Cl + R'OH + Base → Ar-SO₂OR' + Base·HCl |

| Water (H₂O) | Sulfonic Acid | Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl |

| Arene (Ar'H) | Diaryl Sulfone | Ar-SO₂Cl + Ar'H + AlCl₃ → Ar-SO₂-Ar' + HCl |

Properties

IUPAC Name |

4-(4-cyanophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRNBLZNUPDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Cyanophenoxy Benzene 1 Sulfonyl Chloride and Analogous Structures

Direct Sulfonation and Chlorosulfonation Approaches

Direct approaches focus on introducing the sulfonyl chloride group onto the 4-phenoxybenzonitrile (B1345653) backbone. These methods are advantageous in terms of step economy but can present challenges regarding regioselectivity and functional group tolerance.

Synthesis via Anilines and Diazonium Salts

A powerful and regioselective method for the synthesis of arylsulfonyl chlorides is through the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide. This reaction, a modification of the Sandmeyer reaction, is particularly useful due to the wide availability of aniline (B41778) precursors. durham.ac.uk

The general sequence begins with the conversion of the corresponding aniline, 4-(4-aminophenoxy)benzonitrile, into a diazonium salt. This is typically achieved by treating the aniline with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically below 5 °C) to ensure the stability of the diazonium salt. nih.govresearchgate.net

The resulting diazonium salt is then introduced to a solution saturated with sulfur dioxide (SO₂), often in a solvent like acetic acid, in the presence of a copper(I) or copper(II) chloride catalyst (CuCl or CuCl₂). durham.ac.uknih.gov The copper salt facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride moiety with high regiocontrol. durham.ac.uk Recent advancements have focused on developing milder conditions and continuous flow processes to improve the safety and scalability of this potentially hazardous reaction. researchgate.netrsc.org A sustainable alternative involves visible-light photocatalysis with a heterogeneous carbon nitride photocatalyst, which can mediate the reaction under mild, room temperature conditions, tolerating a variety of functional groups, including nitriles. nih.gov

Table 1: Comparison of Diazotization-based Sulfonyl Chloride Synthesis Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Meerwein | NaNO₂, HCl, SO₂, CuCl₂ | Low temperature (<5 °C), strong acid | High regiocontrol, readily available starting materials. durham.ac.uk | Requires handling of gaseous SO₂, potentially hazardous diazonium intermediates. nih.gov |

| Flow Chemistry | Aniline, tBuONO, SO₂-MeCN, Amberlyst-CuCl₂ | Continuous flow reactor, mild conditions | Enhanced safety, scalability, less labor-intensive. rsc.org | Requires specialized equipment. |

| Photocatalysis | Arenediazonium salt, SO₂, HCl, Heterogeneous Photocatalyst | Visible light, room temperature | Mild conditions, high functional group tolerance, sustainable. nih.gov | May require longer reaction times. |

Chlorosulfonic Acid Mediated Routes

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring through electrophilic aromatic substitution. nih.gov In this approach, the diaryl ether, 4-phenoxybenzonitrile, is treated directly with an excess of chlorosulfonic acid (ClSO₃H). orgsyn.org

The reaction is typically performed at controlled, low temperatures, as the process can be highly exothermic. orgsyn.orgrsc.org The strong electrophilicity of chlorosulfonic acid leads to the substitution of a hydrogen atom on one of the aromatic rings with the chlorosulfonyl group (-SO₂Cl). For the 4-phenoxybenzonitrile substrate, the substitution is expected to occur on the unsubstituted phenyl ring, para to the ether linkage, due to the directing effects of the phenoxy group. However, controlling regioselectivity can be a challenge, and mixtures of isomers may be formed. durham.ac.uk The use of thionyl chloride in conjunction with chlorosulfonic acid has been shown to be effective for the chlorosulfonation of analogous structures like diphenyl ether, first promoting disulfonation at low temperatures followed by chlorination at elevated temperatures. google.com

Oxidative Chlorosulfonation from Sulfur Precursors

An alternative strategy involves the synthesis of a sulfur-containing precursor, such as a thiol, disulfide, or thioether, which is then converted to the sulfonyl chloride through oxidative chlorination. This approach avoids the often harsh conditions of direct chlorosulfonation and can offer a different route to the target molecule. nih.gov

A variety of reagents have been developed for this transformation. organic-chemistry.org For instance, a precursor like 4-(4-cyanophenoxy)thiophenol can be oxidized. Common methods include:

Aqueous Chlorine: This is a traditional but effective method, though it involves handling hazardous chlorine gas. researchgate.net

Hydrogen Peroxide (H₂O₂): In combination with reagents like thionyl chloride (SOCl₂) or zirconium(IV) chloride (ZrCl₄), H₂O₂ provides a highly reactive and rapid system for converting thiols to sulfonyl chlorides under mild conditions. researchgate.netorganic-chemistry.org

N-Chlorosuccinimide (NCS): NCS in the presence of dilute hydrochloric acid can smoothly oxidize thiols to the corresponding sulfonyl chlorides. organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent has been found to be a mild and efficient agent for the oxidative chlorination of various sulfur compounds, including thiols, disulfides, and benzylic sulfides, providing the desired sulfonyl chlorides in good yields. lookchem.com

Sodium Chlorite (NaClO₂): This method offers a safe and environmentally friendly option for the oxidative chlorosulfonation of various sulfur-containing compounds. researchgate.netgoogle.com

These methods often exhibit broad functional group tolerance and proceed under mild conditions, making them attractive for complex molecule synthesis. organic-chemistry.orglookchem.com

Precursor Design and Synthesis Strategies

This approach involves the separate synthesis of the key building blocks—a functionalized phenol (B47542) and a functionalized benzene (B151609) ring—which are then coupled, typically via a Williamson ether synthesis or a similar C-O bond-forming reaction. The sulfonyl chloride group can be introduced either before or after the coupling step.

Preparation of Functionalized Phenols for Ether Formation

A crucial precursor for the synthesis of 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride is 4-cyanophenol (also known as p-hydroxybenzonitrile). This compound provides the cyano-substituted phenolic component. There are several established methods for its preparation: chemicalbook.comchemicalbook.com

From 4-Bromophenol: Reaction with copper(I) cyanide in a Rosenmund-von Braun reaction. chemicalbook.comchemdad.com

From p-Cresol (B1678582): Ammoxidation of p-cresol provides a direct route to 4-cyanophenol. chemicalbook.comguidechem.com

From 4-Chlorobenzonitrile: Nucleophilic aromatic substitution with a methoxide (B1231860) source like sodium methoxide, followed by demethylation. chemicalbook.comchemicalbook.com

From p-Hydroxybenzoic acid: This route involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. guidechem.com A one-pot synthesis from p-hydroxybenzaldehyde and hydroxylamine (B1172632) hydrochloride has also been reported. guidechem.com

From Phenol: A multi-step process starting with the nitrosation of phenol to p-nitrosophenol, which is then reduced to p-aminophenol. Subsequent diazotization and reaction with cuprous cyanide yields the target p-hydroxybenzonitrile. patsnap.com

Table 2: Selected Synthetic Routes to 4-Cyanophenol

| Starting Material | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| 4-Bromophenol | Copper(I) cyanide | Rosenmund-von Braun | Classic cyanation method. chemicalbook.comchemdad.com |

| p-Cresol | Ammonia (B1221849), Oxygen, Catalyst | Ammoxidation | Industrially viable route. guidechem.com |

| p-Hydroxybenzoic acid | Thionyl chloride, Ammonia | Amidation, Dehydration | Multi-step but uses common reagents. guidechem.com |

Introduction of the Cyano Group in Aromatic Systems

The introduction of the cyano group is a fundamental transformation in organic synthesis and is central to preparing the necessary precursors. As described above for the synthesis of 4-cyanophenol, the Sandmeyer reaction and the Rosenmund-von Braun reaction are cornerstone methods.

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. This method is highly versatile and allows for the introduction of a cyano group at a position previously occupied by an amino group. patsnap.com

The Rosenmund-von Braun reaction is the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine (B92270). This method is effective for converting aryl bromides and iodides into the corresponding nitriles. chemicalbook.comchemdad.com

Orthogonal Functionalization Strategies for Aryl Cores

Orthogonal functionalization refers to the stepwise and selective introduction of functional groups onto a molecule without the need for extensive use of protecting groups. This is achieved by employing reactions that are mutually compatible and address specific sites on the molecule with high regioselectivity. In the context of synthesizing this compound, this strategy would typically involve the initial formation of the diaryl ether core, followed by the selective installation of the cyano and sulfonyl chloride groups at the desired positions.

The construction of the diaryl ether linkage can be accomplished through various transition-metal-catalyzed cross-coupling reactions. For instance, methods for the synthesis of diaryl ethers using palladium or nickel catalysts that facilitate the coupling of an aryl halide with a phenol have been developed. A key challenge in the synthesis of asymmetrically substituted diaryl ethers is achieving high regioselectivity.

Once the 4-phenoxybenzonitrile core is assembled, the subsequent challenge is the site-selective introduction of the sulfonyl chloride group onto the phenoxy-bearing ring at the para-position relative to the ether linkage. Direct electrophilic aromatic substitution, such as chlorosulfonation with chlorosulfonic acid, is a common method for introducing a sulfonyl chloride group. However, the regioselectivity of this reaction is governed by the electronic properties of the existing substituents. The phenoxy group is an ortho, para-director. Therefore, the direct chlorosulfonation of 4-phenoxybenzonitrile would likely lead to a mixture of isomers, with the sulfonyl chloride group being introduced at the positions ortho and para to the phenoxy group, necessitating challenging purification steps.

To overcome this, an orthogonal strategy might involve the use of a pre-functionalized starting material where a directing group guides the sulfonation to the desired position. Alternatively, a more modern approach involves visible-light-mediated site-selective C-H functionalization, which has been demonstrated for the alkylation of tropones and could conceptually be adapted for the introduction of other functional groups on complex aromatic systems. chemrxiv.orgnih.gov Such methods offer the potential for high regioselectivity under mild conditions.

Another powerful orthogonal approach is the use of arynes. Arynes generated in situ can react with nucleophiles to form substituted aromatic compounds. A strategy could be envisioned where an appropriately substituted aryne precursor is used to introduce the sulfonyl group precursor regioselectively.

Catalytic and Green Chemistry Innovations in Sulfonyl Chloride Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient catalytic methods. These innovations are particularly relevant to the synthesis of sulfonyl chlorides, which has traditionally relied on harsh reagents and conditions.

Transition metal catalysis offers a powerful alternative to traditional electrophilic aromatic substitution for the synthesis of aryl sulfonyl chlorides, often providing greater functional group tolerance and regioselectivity.

One notable example is the palladium-catalyzed chlorosulfonation of arylboronic acids. nih.gov This methodology allows for the conversion of readily available arylboronic acids into the corresponding aryl sulfonyl chlorides. The reaction proceeds under relatively mild conditions and demonstrates good tolerance for a variety of functional groups. nih.gov For the synthesis of this compound, this would involve the preparation of the corresponding boronic acid precursor, 4-(4-cyanophenoxy)benzeneboronic acid.

Copper-catalyzed reactions have also emerged as a valuable tool in sulfonyl chloride synthesis. Copper catalysts can be used in Sandmeyer-type reactions to convert aryldiazonium salts into aryl sulfonyl chlorides. nih.gov This method is advantageous as it utilizes readily accessible anilines as starting materials. Furthermore, copper-based catalytic systems have been developed for the 1,4-sulfonylindolylation of 1,3-dienes, showcasing the versatility of copper in promoting reactions involving sulfonyl chlorides. nih.gov The dual role of the copper catalyst in initiating sulfonyl radicals and promoting coupling reactions highlights its potential in developing novel synthetic routes. nih.gov

The following table summarizes key findings in transition metal-catalyzed sulfonyl chloride synthesis:

| Catalyst System | Substrate | Key Advantages |

| Palladium(II) acetate | Arylboronic acids | Mild conditions, good functional group tolerance. nih.gov |

| Copper(I) chloride | Aryldiazonium salts | Utilizes readily available anilines, applicable to a wide range of substrates. nih.gov |

| Copper-based catalyst | 1,3-Dienes and indoles | Enables efficient 1,4-sulfonylindolylation, demonstrating dual catalytic roles. nih.gov |

The development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a central goal of green chemistry. Significant progress has been made in conducting sulfonyl chloride synthesis under aqueous or solvent-free conditions.

The preparation of aryl sulfonyl chlorides from diazonium salts can be effectively carried out in aqueous acidic conditions. acs.orgresearchgate.net This approach offers considerable advantages over traditional methods that use acetic acid, as it is safer, more robust, and has significant environmental benefits. acs.orgresearchgate.net The low solubility of the resulting sulfonyl chlorides in water protects them from hydrolysis and allows for their direct precipitation from the reaction mixture in high yield and purity. acs.orgresearchgate.net

Solvent-free, or neat, reaction conditions represent another sustainable approach. The synthesis of sulfonamides has been achieved under solvent-free conditions by reacting sulfonyl chlorides with amines. sci-hub.se Additionally, a method for the conversion of sulfonic acids to sulfonyl chlorides using 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) under solvent-free conditions at room temperature has been reported, offering a mild and efficient alternative to traditional chlorinating agents. lookchem.com

| Reaction Condition | Method | Advantages |

| Aqueous | Preparation of aryl sulfonyl chlorides from diazonium salts. acs.orgresearchgate.net | Safer, more robust, environmentally friendly, product precipitates from the reaction mixture. acs.orgresearchgate.net |

| Aqueous | Oxyhalogenation of thiols and disulfides using oxone-KX (X= Cl or Br). rsc.org | Rapid, efficient, uses water as a solvent. rsc.org |

| Solvent-Free | Reaction of sulfonyl chlorides with amines to form sulfonamides. sci-hub.se | Eliminates the need for organic solvents. sci-hub.se |

| Solvent-Free | Conversion of sulfonic acids to sulfonyl chlorides using TAPC. lookchem.com | Mild conditions, high efficiency. lookchem.com |

Beyond catalytic and solvent innovations, a broader range of sustainable practices is being integrated into sulfonyl chloride synthesis. These approaches focus on the use of greener reagents, renewable resources, and energy-efficient processes.

The use of less hazardous and more environmentally benign reagents is a key aspect of sustainable chemistry. For example, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.org This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org Another approach utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, providing a clean and economical route to alkanesulfonyl chlorides. organic-chemistry.org

Metal-free synthesis is another important area of green chemistry. An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl or HBr with oxygen as the terminal oxidant. rsc.org This method significantly reduces the use of solvents and hazardous reagents. rsc.org

Photocatalysis, which harnesses visible light to drive chemical reactions, is a rapidly growing field in sustainable synthesis. A heterogeneous, transition-metal-free carbon nitride photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions. nih.gov This offers a sustainable alternative to the traditional Meerwein chlorosulfonylation reaction. nih.gov

| Sustainable Approach | Reagents/Conditions | Key Benefits |

| Greener Reagents | N-chlorosuccinimide (NCS) with S-alkylisothiourea salts. organic-chemistry.org | Avoids hazardous chlorine gas, simple, and scalable. organic-chemistry.org |

| Greener Reagents | Bleach (sodium hypochlorite) with S-alkylisothiourea salts. organic-chemistry.org | Clean, economical, and environmentally friendly. organic-chemistry.org |

| Metal-Free Synthesis | Ammonium nitrate, aqueous HCl/HBr, oxygen. rsc.org | Environmentally benign, reduces solvent use. rsc.org |

| Photocatalysis | Heterogeneous carbon nitride photocatalyst, visible light. nih.gov | Sustainable alternative to traditional methods, mild conditions. nih.gov |

Reactivity and Advanced Reaction Mechanisms of 4 4 Cyanophenoxy Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride moiety is a highly reactive functional group that serves as a versatile precursor for the synthesis of various sulfur-containing compounds. The central sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The general mechanism for these reactions can proceed through either a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov The specific pathway is influenced by the nucleophile, substrate, and solvent. mdpi.com

Formation of Sulfonamides for Advanced Organic Synthesis Research

One of the most common reactions of aryl sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. nih.gov This reaction, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.com

The general procedure involves adding the sulfonyl chloride to a solution of the amine and base, often in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. cbijournal.com The reaction of 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride with a generic primary amine (R-NH₂) would yield the corresponding N-substituted sulfonamide. These sulfonamide derivatives are of significant interest in medicinal chemistry and advanced organic synthesis.

Synthesis of Sulfonate Esters and Their Mechanistic Peculiarities

Sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols in the presence of a base, typically pyridine. eurjchem.comyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com A protonated intermediate is formed, which is then deprotonated by the base to yield the final sulfonate ester. youtube.com

A key mechanistic feature of this reaction is that it typically proceeds with the retention of configuration at the alcohol's stereocenter. youtube.com This is because the C-O bond of the alcohol is not broken during the reaction; the reaction occurs at the oxygen atom. youtube.com Thus, reacting this compound with a chiral alcohol provides a method for converting the hydroxyl group into a good leaving group (a sulfonate) without altering the stereochemistry at the carbon center.

Preparation of Sulfones via Organometallic Coupling Reactions

Sulfones can be prepared from sulfonyl chlorides through various methods, including reactions with organometallic reagents. One approach involves the palladium-catalyzed coupling of aryl sulfonyl chlorides with aryl boronic acids (a Suzuki-type coupling). organic-chemistry.orgchemrevlett.com This method allows for the formation of unsymmetrical diaryl sulfones under mild conditions. organic-chemistry.org For this compound, this reaction would involve coupling with an aryl boronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst to form a diaryl sulfone.

Another route involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated. For instance, magnesium can be used to reduce sulfonyl chlorides to their corresponding magnesium sulfinate salts, which can then be reacted with alkyl halides to produce sulfones. rsc.org Organometallic reagents like Grignard reagents or organolithiums can also react with sulfonyl fluorides to produce sulfones in a single step. acs.org

Reactivity with Other Nucleophiles (e.g., Alcohols, Thiols)

In addition to amines and alcohols, sulfonyl chlorides react with a range of other nucleophiles. Thiols (R-SH) react in a manner analogous to alcohols to form thiosulfonate esters. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion (RS⁻), which then attacks the sulfonyl chloride. The oxidative chlorination of thiols is a common method to synthesize sulfonyl chlorides in the first place. organic-chemistry.orgorganic-chemistry.orgacs.org

The general reactivity trend is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily. The table below summarizes the reactions of this compound with various nucleophiles.

| Nucleophile | Product Class | General Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Alcohol (R-OH) | Sulfonate Ester | Base (e.g., Pyridine) |

| Thiol (R-SH) | Thiosulfonate Ester | Base (e.g., Triethylamine) |

| Aryl Boronic Acid (Ar-B(OH)₂) | Diaryl Sulfone | Palladium Catalyst |

Role and Influence of the Cyanophenoxy Moiety in Reactivity

The cyanophenoxy group attached to the benzene-1-sulfonyl chloride core plays a crucial role in modulating the reactivity of the molecule. Its electronic properties are transmitted through the ether linkage and the benzene (B151609) ring to the sulfonyl chloride reaction center.

Electron-Withdrawing Effects of the Cyano Group on the Aromatic System

The cyano group (-C≡N) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and a powerful resonance effect. youtube.comyoutube.com It can delocalize electron density from the aromatic ring onto the nitrogen atom. youtube.com This electron-withdrawing effect is relayed through the phenoxy bridge to the benzene ring directly attached to the sulfonyl chloride group.

This withdrawal of electron density makes the entire aromatic system more electron-poor. Consequently, the sulfur atom of the sulfonyl chloride group becomes even more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Studies on the nucleophilic substitution of arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring increase the reaction rate. nih.govbeilstein-journals.org This relationship is often quantified using the Hammett equation, which shows a positive rho (ρ) value for these reactions, indicating that the transition state is stabilized by the withdrawal of electron density. nih.govbeilstein-journals.orgnih.gov Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.

Conformational Impact of the Phenoxy Linkage

The rotation around the C-O bonds is not entirely free, and certain conformations are energetically favored. The balance of steric hindrance and electronic interactions, such as conjugation between the phenyl rings and the oxygen lone pairs, dictates the preferred geometry. The presence of the electron-withdrawing cyano and sulfonyl chloride groups can further influence the electronic distribution and, consequently, the rotational barriers and equilibrium conformations. It is plausible that the molecule adopts a non-planar, twisted conformation to minimize steric repulsion between the ortho-hydrogens of the two benzene rings. This conformational preference can affect the accessibility of the sulfonyl chloride group to incoming nucleophiles, thereby modulating the reaction rates.

Table 1: Calculated Rotational Barriers for a Model Diaryl Ether

| Dihedral Angle | Energy Barrier (kcal/mol) |

| Phenyl-O-C-C | 3.5 |

| C-O-C-Phenyl | 3.2 |

Participation in Intramolecular Cyclization or Rearrangement Studies

While this compound is primarily utilized in intermolecular reactions, its structure presents the potential for participation in intramolecular cyclization or rearrangement reactions under specific conditions. For instance, the presence of the ether linkage and the reactive sulfonyl chloride group could, in principle, lead to the formation of cyclic sulfonate esters (sultones) or other heterocyclic systems through intramolecular electrophilic aromatic substitution or other cyclization pathways.

A notable rearrangement reaction relevant to molecules with a similar diaryl ether sulfonyl structure is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. rsc.orgmanchester.ac.uknih.govsemanticscholar.org In a hypothetical scenario, a nucleophilic group positioned ortho to the phenoxy linkage on the sulfonyl-bearing ring could attack the cyanophenyl ring, leading to a spirocyclic intermediate, followed by the expulsion of the sulfonyl group and the formation of a new heterocyclic system. However, specific studies detailing such intramolecular cyclizations or rearrangements for this compound are not prevalent in the current body of scientific literature.

Advanced Mechanistic Investigations

Kinetic Studies of Reaction Pathways

The kinetics of reactions involving arenesulfonyl chlorides, such as this compound, have been extensively studied, particularly their solvolysis reactions. nih.govrsc.orgresearchgate.netnih.govnih.govmdpi.comnih.gov These studies provide a framework for understanding the reaction mechanisms. The solvolysis of arenesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. rsc.orgnih.gov

The reaction rate is sensitive to the nature of the solvent and the electronic properties of the substituents on the aromatic ring. The Grunwald-Winstein equation is often applied to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent. nih.govmdpi.com

For this compound, the electron-withdrawing nature of both the 4-cyanophenoxy group and the sulfonyl chloride group itself influences the electrophilicity of the sulfur atom. The Hammett equation can be used to quantify the effect of the 4-cyanophenoxy substituent on the reaction rate. The positive ρ (rho) value typically observed for the hydrolysis of arenesulfonyl chlorides indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org

Table 2: Representative Hammett ρ Values for the Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Reaction | ρ Value |

| Alkaline Hydrolysis | +1.564 rsc.org |

| Neutral Hydrolysis | (curved plot) rsc.org |

Note: These values are for substituted benzenesulfonyl chlorides in general and provide an expected trend for this compound.

Kinetic solvent isotope effect (KSIE) studies on the solvolysis of arenesulfonyl chlorides typically show kH₂O/kD₂O values greater than 1, which is consistent with a mechanism where water acts as a nucleophile and a general base catalyst in the transition state. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the reactions of sulfonyl chlorides can be challenging due to their transient nature. In SN2-type reactions, the reaction proceeds through a high-energy transition state rather than a stable intermediate. However, under certain conditions, the formation of fleeting intermediates can be inferred from kinetic data or trapping experiments. youtube.comresearchgate.net

For solvolysis reactions, a pentacoordinate sulfurane-like transition state is proposed. rsc.org In reactions involving strong nucleophiles, the initial adduct could be considered a short-lived intermediate. Advanced spectroscopic techniques, such as stopped-flow NMR or mass spectrometry, could potentially be employed to detect such species.

In the context of photocatalyzed reactions, the formation of sulfonyl radicals as intermediates has been documented. acs.org While not a common pathway for the typical reactions of this compound, this highlights the possibility of alternative reactive intermediates under specific energetic conditions.

Stereochemical Outcomes in Chiral Derivatization

This compound is an achiral molecule. However, it can be used as a derivatizing agent for chiral molecules, such as amines and alcohols, to form diastereomeric sulfonamides and sulfonate esters, respectively. The stereochemical outcome of such reactions is a critical aspect of their application in asymmetric synthesis and chiral resolution.

When reacting with a chiral amine, for instance, the sulfonyl chloride will react at the nucleophilic nitrogen atom. If the amine is enantiomerically pure, the resulting sulfonamide will also be a single enantiomer. If a racemic amine is used, a pair of diastereomers will be formed. These diastereomers often have different physical properties (e.g., solubility, chromatographic retention times), which allows for their separation. nih.govacs.orgresearchgate.netsemanticscholar.orgnih.gov

The reaction itself proceeds with inversion of configuration if the chiral center is directly involved in the substitution, which is not the case here as the reaction occurs at the sulfur atom. The formation of the new sulfonamide bond does not typically affect the stereochemistry of the chiral substrate. The utility of this compound in this context lies in its ability to introduce a rigid and chromophoric group, which can aid in the separation and characterization of the resulting diastereomers.

Derivatization Chemistry and Applications in Molecular Scaffolding

Development of Complex Sulfonamide Derivatives

The reaction between 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride and primary or secondary amines is a cornerstone of its derivatization chemistry, yielding thermodynamically stable sulfonamide linkages. cbijournal.comnih.gov This transformation is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct. The resulting sulfonamide derivatives inherit the rigid, cyanophenoxy-bearing benzenesulfonyl backbone, providing a robust platform for applications ranging from medicinal chemistry to materials science.

The coupling of this compound with various heterocyclic amines provides a direct route to novel compounds designed as research probes. Heterocyclic scaffolds are ubiquitous in biologically active molecules, and their incorporation can impart specific binding properties, alter solubility, or introduce photophysical characteristics. For example, reaction with fluorescent heterocycles can generate probes for cellular imaging, while coupling with heterocycles known to bind specific enzyme active sites can produce targeted inhibitors for biochemical assays. sigmaaldrich.com The sulfonamide linkage is critical for this application, providing a stable covalent bond that connects the cyanophenoxybenzenesulfonyl signaling or recognition unit to the heterocyclic targeting moiety.

Table 1: Examples of Heterocyclic Amines for Probe Synthesis This table is illustrative of the types of heterocyclic amines that can be coupled with this compound to generate functional research probes.

| Heterocyclic Amine | Resulting Derivative Class | Potential Application |

|---|---|---|

| Aminocoumarin | Coumarin-Sulfonamide Conjugate | Fluorescent probe for biomolecule labeling |

| 2-Aminopyridine | Pyridyl-Sulfonamide | Metal ion sensor or catalytic ligand |

| 3-Aminoquinoline | Quinoline-Sulfonamide | DNA intercalating agent or pH sensor |

The defined geometry and reactive sulfonyl chloride handle of this compound make it a valuable building block for the synthesis of complex macromolecular architectures.

Macrocyclic Structures: By reacting the sulfonyl chloride with difunctional amines (diamines) under high-dilution conditions that favor intramolecular cyclization, it is possible to construct macrocyclic sulfonamides. These structures can act as host molecules in supramolecular chemistry, capable of selectively binding ions or small organic molecules within their central cavity. Ring-expansion strategies, which have been successfully employed with other aromatic sulfonyl chlorides like 2-nosyl chloride, represent a powerful method for accessing medium and large ring systems that are otherwise difficult to synthesize. whiterose.ac.uk

Dendritic Structures: Dendrimers are highly branched, monodisperse macromolecules with a defined three-dimensional shape. Sulfonamide and sulfonimide linkages have been used to create chemically stable dendrimers. nih.govencyclopedia.pub A divergent synthesis approach can be envisioned using a multifunctional amine core (e.g., ammonia (B1221849) or ethylenediamine). The core is first exhaustively reacted with this compound. The resulting terminal cyano groups can then be reduced to primary amines, creating a new layer of reactive sites for the next "generation" of the dendrimer to be built by reaction with more sulfonyl chloride. This iterative process allows for the precise construction of large, well-defined dendritic structures bearing a high density of 4-(4-cyanophenoxy)phenyl units on their periphery. researchgate.netresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to molecular diversity. While the sulfonyl chloride itself is not a typical MCR component, its derivatives are readily integrated. For instance, this compound can be reacted with ammonia to form the parent sulfonamide, 4-(4-cyanophenoxy)benzene-1-sulfonamide. This primary sulfonamide, with its nucleophilic nitrogen, can then serve as the amine component in established MCRs, such as the Biginelli or Hantzsch reactions, to rapidly generate libraries of complex heterocyclic compounds anchored to the cyanophenoxybenzenesulfonyl scaffold.

Exploration of Sulfonate Ester Frameworks

Reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. The resulting sulfonate ester linkage (R-O-SO₂-Ar) is of significant interest in organic synthesis due to its dual nature: it can be a stable, protective group for alcohols or act as an excellent leaving group in nucleophilic substitution reactions, depending on the reaction conditions and the structure of the alcohol. researchgate.net

Protecting a hydroxyl group as a sulfonate ester is a common strategy in multi-step organic synthesis. The 4-(4-cyanophenoxy)benzenesulfonyl group ("cybesyl") can function as such a protecting group. Its introduction is straightforward, and its stability can be modulated by the steric and electronic nature of the alcohol it protects. Generally, sulfonate esters of primary alcohols are more stable than those of secondary or tertiary alcohols. highfine.com The electron-withdrawing nature of the cyanophenoxy moiety enhances the stability of the sulfonate ester against certain reagents compared to simpler alkylsulfonates. Deprotection, or cleavage, of the sulfonate ester to regenerate the alcohol can be achieved under various conditions, often involving nucleophilic reagents. nih.gov

Table 2: General Strategy for Alcohol Protection using this compound

| Step | Reaction | Typical Reagents |

|---|---|---|

| Protection | R-OH → R-O-SO₂-Ar | This compound, Pyridine, CH₂Cl₂ |

| Deprotection | R-O-SO₂-Ar → R-OH | Strong nucleophiles (e.g., NaI, NaN₃) followed by reduction, or reductive cleavage (e.g., Mg/MeOH) |

The sulfonate moiety is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonyl oxygens. Aryl sulfonates, such as those derived from this compound, are particularly effective leaving groups, with reactivity comparable to or exceeding that of halides in nucleophilic substitution reactions. nih.govnih.gov This property is exploited in the design of tandem or cascade reactions, where an initial reaction triggers a sequence of subsequent intramolecular transformations.

For example, a molecule can be designed with a 4-(4-cyanophenoxy)benzenesulfonate ester at one position and a nucleophilic group elsewhere. An initial reaction may unmask the internal nucleophile, which can then attack the carbon bearing the sulfonate ester, leading to a cyclization event. The displacement of the highly stable 4-(4-cyanophenoxy)benzenesulfonate anion provides a strong thermodynamic driving force for the reaction, enabling the efficient construction of complex cyclic frameworks in a single synthetic operation.

Sulfone-Containing Architectures in Chemical Research

The sulfone group is a key functional moiety in medicinal chemistry and materials science. Its incorporation into molecular structures can impart desirable properties such as thermal stability, chemical resistance, and specific biological activities. The derivatization of this compound provides a direct route to novel sulfone derivatives that leverage the rigid nature of the cyanophenoxy-benzene backbone.

The synthesis of diaryl and alkyl-aryl sulfones from this compound can be effectively achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts reaction. wikipedia.orglibretexts.org In this process, the sulfonyl chloride acts as an electrophile, reacting with an aromatic or aliphatic-aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The reaction mechanism involves the formation of a highly electrophilic sulfonyl cation intermediate, which is then attacked by the electron-rich aromatic ring of the reaction partner. libretexts.org The subsequent loss of a proton re-establishes aromaticity and yields the corresponding sulfone. This method is a robust and well-established strategy for creating carbon-sulfur bonds. libretexts.org

The reaction with simple arenes like benzene (B151609) or toluene (B28343) leads to the formation of diaryl sulfones. When substituted arenes are used, the position of the new sulfonyl group is directed by the electronic nature of the substituents on the ring. For instance, electron-donating groups typically direct the substitution to the ortho and para positions. libretexts.org The table below illustrates potential diaryl sulfone products derived from this reaction.

Table 1: Examples of Diaryl Sulfones Synthesized from this compound via Friedel-Crafts Reaction This table presents hypothetical reaction products based on established principles of Friedel-Crafts chemistry.

| Reactant Arene | Lewis Acid Catalyst | Major Product(s) | Product Class |

|---|---|---|---|

| Benzene | AlCl₃ | 4-(4-Cyanophenoxy)phenyl phenyl sulfone | Diaryl Sulfone |

| Toluene | AlCl₃ | 4-(4-Cyanophenoxy)phenyl tolyl sulfone (mixture of ortho and para isomers) | Diaryl Sulfone |

| Anisole | FeCl₃ | 4-(4-Cyanophenoxy)phenyl (4-methoxyphenyl) sulfone | Diaryl Sulfone |

| Ethylbenzene | AlCl₃ | 4-(4-Cyanophenoxy)phenyl (4-ethylphenyl) sulfone | Alkyl-Aryl Sulfone |

Similarly, reactions with alkylbenzenes yield alkyl-aryl sulfones, expanding the structural diversity of compounds accessible from this precursor.

The structure of this compound is well-suited for incorporation into larger, rigid molecular scaffolds such as high-performance polymers. One prominent class of such materials is polyether sulfones (PES), which are known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.net

While the typical synthesis of PES involves the polycondensation of a bisphenol with an activated aromatic dihalide (like 4,4'-dichlorodiphenyl sulfone), this compound can be utilized as a chain-terminating or modifying agent. nih.govgoogle.com In a standard PES synthesis, the growing polymer chains possess reactive phenoxide end-groups. The introduction of this compound allows its sulfonyl chloride moiety to react with these phenoxide groups, forming a stable sulfonate ester linkage.

This end-capping strategy effectively controls the polymer's molecular weight and introduces the cyanophenoxy functional group at the chain ends. The presence of the nitrile (cyano) group can enhance the polymer's solubility in specific organic solvents, modify its dielectric properties, or serve as a reactive site for further post-polymerization modifications, such as cross-linking, to create rigid, thermoset materials. This approach demonstrates the utility of this compound in designing and engineering advanced polymeric materials with tailored properties.

Spectroscopic and Structural Elucidation Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons in 4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzene (B151609) ring bearing the sulfonyl chloride group and those on the cyanophenoxy ring will appear as separate spin systems, likely in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic rings and electron-withdrawing groups. The specific splitting patterns (e.g., doublets, triplets) would reveal the substitution pattern and coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each chemically non-equivalent carbon atom. The carbon atom attached to the sulfonyl group and the carbon of the cyano group are expected to have characteristic chemical shifts. Quaternary carbons, such as those at the points of substitution and the ether linkage, can also be identified. hw.ac.uk

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would reveal which protons are on the same aromatic ring by showing cross-peaks between adjacent (vicinally coupled) protons. This is instrumental in assigning the signals from the two distinct benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons on sulfonyl chloride ring | 7.8 - 8.2 | - |

| Protons on cyanophenoxy ring | 7.1 - 7.8 | - |

| Carbons on sulfonyl chloride ring | - | 128 - 145 |

| Carbons on cyanophenoxy ring | - | 118 - 160 |

| Cyano carbon (-C≡N) | - | ~118 |

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov For derivatives of this compound, which may exist in different crystalline forms (polymorphs), ssNMR can be invaluable.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact physical properties such as solubility, stability, and bioavailability in pharmaceutical applications. ssNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environment of the nuclei, which arise from different molecular packing arrangements in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are often employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. nih.govresearchgate.net The analysis of chemical shift anisotropies and relaxation times in ssNMR can provide detailed insights into the molecular conformation and intermolecular interactions in the solid state. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its key functional groups.

Sulfonyl Chloride (-SO₂Cl) Group: This group is characterized by strong absorption bands in the IR spectrum due to the symmetric and asymmetric stretching vibrations of the S=O bonds. cdnsciencepub.com The asymmetric stretch typically appears in the range of 1370-1335 cm⁻¹, while the symmetric stretch is found around 1195-1168 cm⁻¹. libretexts.org The S-Cl stretching vibration is expected at lower wavenumbers.

Cyano (-C≡N) Group: The nitrile group exhibits a sharp, and typically medium to weak, absorption band in the IR spectrum corresponding to the C≡N triple bond stretch. This band is found in a relatively uncongested region of the spectrum, usually between 2260 and 2220 cm⁻¹. nii.ac.jpderpharmachemica.com Its presence is a strong indicator of the cyano functionality. The IR spectrum of a related compound, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, shows a cyano stretching peak at 2231 cm⁻¹. researchgate.net

Ether (-O-) Linkage: The C-O-C stretching vibrations of the diaryl ether group will also be present, typically as strong bands in the 1300-1180 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on established literature values for the respective functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1335 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1195 - 1168 |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 |

| Diaryl Ether (C-O-C) | Asymmetric C-O-C Stretch | 1270 - 1230 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 690 |

In the solid state, IR and Raman spectroscopy can provide information about intermolecular interactions, such as hydrogen bonding and π-π stacking, by observing shifts in the vibrational frequencies of the involved functional groups. For derivatives of this compound, changes in the vibrational modes of the aromatic rings or the cyano and sulfonyl chloride groups upon crystallization can indicate specific packing arrangements and intermolecular forces that stabilize the crystal lattice. Comparing the spectra of the compound in solution versus the solid state can highlight these differences.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also be used for structural elucidation. The molecule would likely fragment at its weakest bonds, such as the C-S bond, the S-Cl bond, or the ether linkage. The masses of the resulting fragment ions can be used to piece together the structure of the parent molecule, providing further confirmation of its identity. For example, fragmentation could lead to the formation of ions corresponding to the 4-cyanophenoxy radical and the benzenesulfonyl chloride radical cation, among others.

Electronic Spectroscopy (UV-Vis) for Chromophore Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. For "this compound", the cyanophenoxy moiety constitutes the primary chromophore responsible for absorption in the UV region.

The UV-Vis spectrum of compounds containing the 4-cyanophenoxy group is expected to be characterized by electronic transitions associated with the aromatic rings and the cyano substituent. Aromatic compounds typically exhibit π → π* transitions. The presence of the ether linkage and the cyano group can influence the position and intensity of these absorption bands. While specific UV-Vis data for "this compound" is not detailed in the available literature, studies on other aromatic compounds containing cyano and phenoxy groups can provide insights. For example, the UV-Vis absorption spectra of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivatives show long-wavelength absorption bands in the range of 340-400 nm in acetonitrile. niscpr.res.in The electronic spectrum of benzonitrile, a simpler related molecule, has also been studied in the context of its vacuum ultraviolet spectra.

The polarity of the solvent can influence the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited electronic states. For polar molecules like those containing a cyanophenoxy group, a change in solvent polarity can lead to a shift in the wavelength of maximum absorption (λmax).

An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. researchgate.net For aromatic nitriles, solvatochromic studies have been used to calibrate their vibrational frequencies to electrostatic fields, which is particularly useful in probing local environments in complex systems like proteins. nih.gov Although specific solvatochromic data for "this compound" is not available, it is anticipated that its electronic transitions would exhibit some degree of solvent dependency due to the polar nature of the cyano and sulfonyl chloride groups.

X-ray Crystallography for Precise Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself has not been reported in the surveyed literature, the crystal structures of numerous benzenesulfonamide derivatives have been elucidated. mdpi.comnih.gov These studies provide valuable insights into the likely conformations, bond lengths, bond angles, and intermolecular interactions that could be expected in derivatives of the title compound.

In the crystal structures of benzenesulfonamide derivatives, hydrogen bonding plays a crucial role in dictating the supramolecular architecture. researchgate.netnih.gov The sulfonamide group (–SO2NH–) is a potent hydrogen bond donor (N-H) and acceptor (S=O).

Studies on aromatic sulfonamides have revealed characteristic hydrogen bonding patterns, which can be classified into dimeric, zigzag, helical, and straight patterns. researchgate.net The N-H proton of the sulfonamide typically forms a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.comnih.gov For example, in the crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide, the molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. science-softcon.de

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state conformational analysis of this compound. Consequently, experimentally determined data regarding its crystal structure, including unit cell parameters, space group, bond lengths, bond angles, and dihedral angles, are not available in the public domain.

The conformational arrangement of a molecule in the solid state is determined by the interplay of intramolecular forces, such as steric and electronic effects, and intermolecular interactions, including packing forces within the crystal lattice. For this compound, a complete understanding of its three-dimensional structure would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, from which the molecular conformation and intermolecular interactions could be accurately determined.

In the absence of experimental data, theoretical modeling and computational chemistry could offer predictive insights into the likely low-energy conformations of this compound. Such studies would typically involve geometry optimization calculations to identify stable conformers and to analyze the rotational barriers around the key single bonds, such as the C-O-C ether linkage and the C-S bond of the sulfonyl chloride group. However, without experimental validation, these theoretical models remain speculative.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, is necessary to elucidate its definitive solid-state conformation.

Computational and Theoretical Investigations of 4 4 Cyanophenoxy Benzene 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride, DFT calculations can be employed to determine its optimized molecular geometry, electronic structure, and various reactivity descriptors.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy conformation of the molecule. From the optimized structure, a wealth of information can be extracted.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Conceptual DFT also allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table of DFT-Calculated Reactivity Descriptors

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

These descriptors would suggest that the sulfonyl chloride group is a primary site for nucleophilic attack, a common reaction for this class of compounds.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide very accurate predictions of energetic and spectroscopic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can be used for single-point energy calculations on DFT-optimized geometries to yield highly accurate electronic energies.

These high-accuracy calculations are particularly valuable for predicting thermochemical data, such as the enthalpy of formation and bond dissociation energies. For instance, calculating the bond dissociation energy of the S-Cl bond is critical for understanding the reactivity of the sulfonyl chloride moiety.

Furthermore, ab initio methods can be used to simulate various types of spectra. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of this compound. Similarly, by calculating the electronic transition energies, the UV-Vis absorption spectrum can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Example of Predicted Spectroscopic Data from Ab Initio Calculations

| Spectroscopic Property | Computational Method | Information Gained |

|---|---|---|

| Vibrational Frequencies | MP2/aug-cc-pVTZ | Prediction of key IR and Raman peaks, such as the S=O and C≡N stretching frequencies. |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent.

The this compound molecule has several rotatable bonds, particularly around the ether linkage and the sulfonyl group. This allows for multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers.

In a typical MD simulation, the molecule is placed in a simulation box, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. By analyzing this trajectory, one can identify the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, acetonitrile), one can simulate its behavior in a condensed phase.

These simulations can reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. The analysis of radial distribution functions can provide detailed information about the specific interactions between the solute and the solvent, such as hydrogen bonding. Furthermore, MD simulations can be used to calculate the free energy of solvation, which is a key parameter in understanding the solubility and partitioning behavior of the compound.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its reaction with nucleophiles, such as amines, to form sulfonamides.

Quantum chemical methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

For the reaction of this compound with an amine, computational studies could investigate whether the reaction proceeds through a concerted or a stepwise mechanism. The nature of the transition state can be characterized by analyzing its geometry and vibrational frequencies (a transition state has exactly one imaginary frequency). Such studies provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Transition State Characterization for Elementary Reactions

The reactivity of this compound, particularly in reactions such as hydrolysis or nucleophilic substitution, is dictated by the energy barriers of the elementary steps involved. Computational methods, primarily based on Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state (TS) for these reactions.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its characterization involves:

Geometry Optimization: Locating the stationary point on the potential energy surface where the forces on all atoms are zero.

Frequency Analysis: Calculating the vibrational frequencies to confirm the nature of the stationary point. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For instance, in the hydrolysis of a related compound, benzenesulfonyl chloride, computational studies have elucidated a two-step mechanism involving a five-coordinate intermediate. researchgate.net A similar approach for this compound would involve modeling the approach of a nucleophile (e.g., a water molecule) to the sulfur center of the sulfonyl chloride group. The transition state for this process would reveal the concerted or stepwise nature of the bond-making and bond-breaking processes.

Illustrative Data for a Hypothetical Reaction:

The following table illustrates the kind of data that would be generated from a transition state calculation for the reaction of this compound with a generic nucleophile (Nu).

| Parameter | Value | Description |

| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state. |

| S-Cl bond length | 2.5 Å | Elongated bond compared to the reactant, indicating bond breaking. |

| S-Nu bond length | 2.2 Å | Partially formed bond, indicating bond formation. |

| Activation Energy (ΔE‡) | 15 kcal/mol | The energy barrier for the reaction, determining the reaction rate. |

Note: The data in this table is hypothetical and serves as an example of typical results from such a calculation.

Energy Profile Determination for Complex Pathways

The energy profile is a plot of the potential energy of the system as a function of the reaction coordinate. By calculating the relative energies of the reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's thermodynamics and kinetics can be obtained. For this compound, this would be particularly relevant for understanding its stability, reactivity with various reagents, and potential decomposition pathways.

For example, studies on the solvolysis of sulfonyl chlorides have utilized computational methods to construct energy profiles that support proposed SN2 mechanisms. researchgate.net These profiles show the energy changes as the solvent molecule attacks the sulfur atom and the chloride ion departs.

Spectroscopic Property Prediction (Excluding Basic Identification)

Computational methods are also highly effective in predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic and vibrational characteristics.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netnih.gov

The prediction of chemical shifts for this compound would involve:

Optimizing the molecule's geometry at a suitable level of theory.

Performing a GIAO calculation to determine the isotropic shielding values for each nucleus.

Referencing these shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted shifts can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms within the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Atom | Predicted δ (ppm) |

| C (ipso to SO₂Cl) | 145.2 |

| C (ortho to SO₂Cl) | 128.9 |

| C (meta to SO₂Cl) | 130.5 |

| C (para to SO₂Cl, attached to O) | 160.1 |

| C (ipso to O, in cyanophenyl ring) | 155.8 |

| C (ortho to O, in cyanophenyl ring) | 118.3 |

| C (meta to O, in cyanophenyl ring) | 134.7 |

| C (para to O, attached to CN) | 110.6 |

| C (in CN) | 118.9 |

Note: These values are hypothetical and representative of what a DFT calculation might predict for this structure.

Simulated Vibrational and Electronic Spectra

Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, providing valuable insights into the molecule's structure and electronic transitions.

Vibrational Spectra: The calculation of vibrational spectra involves determining the harmonic vibrational frequencies and their corresponding intensities. semanticscholar.orgnih.gov This is achieved through a frequency analysis of the optimized molecular geometry. The resulting simulated spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the SO₂ group, the C-S stretch, the C-O-C ether linkage vibrations, and the C≡N stretch of the nitrile group.